molecular formula C26H49NO3S B14321251 N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate CAS No. 101904-95-4

N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate

Cat. No.: B14321251
CAS No.: 101904-95-4
M. Wt: 455.7 g/mol
InChI Key: GBKFEABTEWDRRC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate is a quaternary ammonium compound. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, disinfectants, and fabric softeners. The structure of this compound includes a long hydrophobic alkyl chain and a hydrophilic ammonium head, which allows it to interact with both water and oil, making it an effective emulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate typically involves the quaternization of N,N-dimethylhexadecan-1-amine with ethyl bromide, followed by the reaction with benzenesulfonic acid. The reaction conditions usually require an organic solvent such as ethanol or methanol and are carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously removed, purified, and dried.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce the sulfonate group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted ammonium compounds.

Scientific Research Applications

N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell lysis buffers for protein extraction.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate primarily involves its surfactant properties. The compound reduces the surface tension of water, allowing it to emulsify oils and disrupt cell membranes. This disruption of cell membranes is particularly useful in its antimicrobial activity, as it can cause cell lysis and death in bacteria and other microorganisms.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylhexadecan-1-amine: Similar structure but lacks the ethyl and benzenesulfonate groups.

    Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

Uniqueness

N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate is unique due to its specific combination of a long alkyl chain, ethyl group, and benzenesulfonate group. This combination provides it with distinct surfactant properties and makes it particularly effective in applications requiring strong emulsifying and antimicrobial activities.

Properties

CAS No.

101904-95-4

Molecular Formula

C26H49NO3S

Molecular Weight

455.7 g/mol

IUPAC Name

benzenesulfonate;ethyl-hexadecyl-dimethylazanium

InChI

InChI=1S/C20H44N.C6H6O3S/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;7-10(8,9)6-4-2-1-3-5-6/h5-20H2,1-4H3;1-5H,(H,7,8,9)/q+1;/p-1

InChI Key

GBKFEABTEWDRRC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC.C1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.